12-Azido oleic acid

Membrane biophysics Phospholipid-protein crosslinking E. coli fatty acid auxotroph

12-Azido oleic acid (CAS 57818-47-0; synonym: 12-azidooleic acid, (9Z)-12-azidooctadec-9-enoic acid) is a chemically modified unsaturated C18 fatty acid bearing a photoreactive azido (–N₃) group at the 12‑carbon position of the oleic acid backbone. First synthesised as part of a panel of photosensitive fatty acids by Chakrabarti and Khorana in 1975, it belongs to the class of azido‑fatty acid photoaffinity probes designed to investigate phospholipid–protein interactions within biological membranes.

Molecular Formula C18H33N3O2
Molecular Weight 323.5 g/mol
Cat. No. B13763529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Azido oleic acid
Molecular FormulaC18H33N3O2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-]
InChIInChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9-
InChIKeyXRCPMRYVFRFJPE-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Azido Oleic Acid: A Mid-Chain Photoreactive Fatty Acid Probe for Membrane Phospholipid–Protein Interaction Studies


12-Azido oleic acid (CAS 57818-47-0; synonym: 12-azidooleic acid, (9Z)-12-azidooctadec-9-enoic acid) is a chemically modified unsaturated C18 fatty acid bearing a photoreactive azido (–N₃) group at the 12‑carbon position of the oleic acid backbone [1]. First synthesised as part of a panel of photosensitive fatty acids by Chakrabarti and Khorana in 1975, it belongs to the class of azido‑fatty acid photoaffinity probes designed to investigate phospholipid–protein interactions within biological membranes [1]. Unlike terminal (ω‑) azido fatty acids or saturated azidostearate analogs, the mid‑chain azido placement on an unsaturated scaffold offers a distinct spatial photoreactive geometry that has been exploited in both prokaryotic and eukaryotic membrane systems [2][3].

Why 12-Azido Oleic Acid Cannot Be Substituted by Other Azido-Fatty Acids or Click-Chemistry Probes


Azido-fatty acid probes are not interchangeable. Key differentiation arises from (i) azido-group position (mid-chain C12 vs. terminal ω‑C18), (ii) chain unsaturation (oleic vs. stearic backbone), and (iii) the nature of the photolabile moiety (alkyl azide vs. aryl azide). These structural variables directly control the extent of membrane phospholipid incorporation, the enzymatic recognition as substrate versus inhibitor, and the metabolic stability of the photoreactive group in living cells [1][2]. The evidence summarised below demonstrates that 12‑azido oleic acid occupies a distinct performance niche—achieving high-level phospholipid integration coupled with bona fide substrate recognition by lipid-metabolising enzymes—that cannot be replicated by saturated analogs, ω‑terminal isomers, or bulkier aryl-azide derivatives [1][3][4].

Quantitative Comparator Evidence for 12-Azido Oleic Acid: Head-to-Head Differentiation Data


E. coli Membrane Phospholipid Incorporation: 12-Azido Oleic Acid Achieves 16–43% Replacement of Total Fatty Acids

In an E. coli unsaturated fatty acid auxotroph, 12-azido-oleic acid supported growth and was incorporated into phospholipids at levels accounting for 16–43% of total fatty acids—a range comparable to that achieved by 6‑, 9‑, 11‑, and 12‑azidostearic acids and 16‑azidopalmitelaidic acid within the same study [1]. This demonstrates that the unsaturated mid‑chain azido modification does not impair bulk membrane integration relative to saturated azido‑fatty acid analogs. In contrast, 12‑(4‑azido‑2‑nitrophenoxy)‑oleic acid (bearing a bulkier aryl azide) failed to support growth at or above 25°C, establishing a functional boundary for photoprobe size at the oleic acid scaffold [1].

Membrane biophysics Phospholipid-protein crosslinking E. coli fatty acid auxotroph

Enzymatic Recognition: 12-Azidooleoyl-CoA Acts as a Bona Fide Substrate, Not Merely a Competitive Inhibitor

When incubated with acyl-CoA oxidase from Arthrobacter species in the dark, 12‑azidooleoyl‑CoA was recognised as a genuine substrate, whereas 12‑[(4‑azidosalicyl)amino]dodecanoyl‑CoA (ASD‑CoA) functioned only as a competitive inhibitor [1]. Upon UV photolysis, 12‑azidooleoyl‑CoA produced irreversible enzyme inhibition that was specifically protected by the natural substrate oleoyl‑CoA, confirming active‑site‑directed covalent modification [1]. The same pattern was reproduced with soybean microsomal lysophosphatidylcholine acyltransferase: 12‑azidooleoyl‑CoA served as a substrate in the dark, while ASD‑CoA acted as a competitive inhibitor [2].

Acyl-CoA oxidase Photoaffinity labeling Enzyme substrate recognition

Differential Protein Targeting Breadth: 12-Azidooleoyl-CoA Labels 8 Acyl-CoA Binding Proteins vs. Only 3 for ASD-CoA

In soybean microsomal membranes, SDS‑PAGE/autoradiography following photolysis revealed that ³²P‑labeled 12‑azidooleoyl‑CoA preferentially labeled eight distinct acyl‑CoA binding polypeptides, whereas ¹²⁵I‑labeled ASD‑CoA labeled only three polypeptides (110, 90, and 32 kDa) that represented a subset common to both probes [1]. The broader protein targeting profile of 12‑azidooleoyl‑CoA suggests it samples a wider range of acyl‑CoA‑utilising enzymes, making it a more comprehensive discovery tool. Oleoyl‑CoA specifically protected the 110‑kDa polypeptide from photoinactivation by 12‑azidooleoyl‑CoA, identifying this band as a putative lysophosphatidylcholine acyltransferase [1].

Acyl-CoA binding proteins Plant lipid metabolism Photoaffinity proteomics

Metabolic Stability of the Alkyl Azide Group vs. Lability of Aryl Azide Analogs in Living Cells

Radio gas chromatography and GC‑MS analysis confirmed that the alkyl azide group of 12‑azido[¹²‑³H]oleic acid remained chemically unaltered after biosynthetic incorporation into neutral, phospho‑ and sphingolipids of BHK 21 and Chang liver cells [1]. By contrast, when the aryl azide analog 12‑(4‑azido‑2‑nitrophenoxy)oleic acid was supplied to a Saccharomyces cerevisiae unsaturated fatty acid auxotroph, the nitrophenylazide group was metabolised to a product that lacked the photolabile azido functionality under certain growth conditions [2]. This differential metabolic stability means that 12‑azido oleic acid retains its photoreactivity after cellular incorporation, whereas the bulkier aryl‑azide analog may lose its photoaffinity capacity in vivo.

Metabolic probe stability Yeast fatty acid auxotroph Photolabile group integrity

Mammalian Cell Incorporation Comparable to Native Oleic Acid Across Multiple Lipid Classes

When 12‑azido[¹²‑³H]oleic acid was added to the growth medium of BHK 21 and Chang liver cells, it was incorporated into neutral lipids, phospholipids, and sphingolipids in amounts comparable with unsubstituted parent fatty acids [1]. Phospholipase A₂ enzymatic hydrolysis further demonstrated that the distribution of the azido fatty acid across phospholipid classes mirrored that of native oleic acid [1]. This establishes that the mid‑chain azido modification does not significantly perturb the metabolic handling of the fatty acid by mammalian lipid biosynthetic machinery—an essential prerequisite for using this probe to faithfully report on native lipid trafficking and protein interaction networks.

Mammalian tissue culture Lipid metabolism Sphingolipid labeling

Regiospecific sn‑2 Phospholipid Incorporation for Topologically Defined Crosslinking

In E. coli phospholipids, 12‑azido‑oleic acid was found to incorporate specifically at the sn‑2 position of the glycerol backbone—the same position preferentially occupied by native unsaturated fatty acids in bacterial phospholipids [1]. This regiospecificity was similarly observed for 11‑azidostearic acid and 16‑azidopalmitelaidic acid [1]. The defined sn‑2 placement means that photolysis‑induced nitrene generation occurs at a predictable depth and orientation within the lipid bilayer, enabling spatially resolved crosslinking to transmembrane protein segments. This topological precision is not guaranteed with ω‑terminal azido fatty acids (e.g., 18‑azido oleic acid), where the photoreactive group resides at the terminal methyl end of the acyl chain and may sample a different bilayer depth .

Phospholipid topology Glycerol backbone position Membrane protein crosslinking

Optimal Application Scenarios for 12-Azido Oleic Acid Based on Empirical Differentiation Evidence


Photoaffinity Mapping of Acyl-CoA-Utilising Enzyme Active Sites in Prokaryotic and Plant Systems

12‑Azidooleoyl‑CoA is uniquely suited for active‑site covalent labeling of acyl‑CoA‑metabolising enzymes because it is processed as a genuine substrate prior to photolysis—unlike ASD‑CoA, which only acts as a competitive inhibitor [1][2]. This property has been validated with acyl‑CoA oxidase from Arthrobacter and lysophosphatidylcholine acyltransferase from soybean, where natural substrate (oleoyl‑CoA) protection confirmed active‑site specificity [1][2]. Investigators studying lipid biosynthetic or β‑oxidation enzymes should select 12‑azidooleoyl‑CoA when substrate‑competitive photoaffinity labeling is required.

Broad-Spectrum Discovery Proteomics for Acyl-CoA Binding Proteins

The ~2.7‑fold broader protein targeting breadth of 12‑azidooleoyl‑CoA (8 labeled polypeptides) compared with ASD‑CoA (3 labeled polypeptides) in plant microsomal membranes makes it the preferred probe for untargeted discovery of novel acyl‑CoA binding proteins [1]. This wider coverage is especially relevant in non‑model organisms or tissues where the repertoire of lipid‑metabolising enzymes is incompletely characterised.

Mammalian Membrane Lipid Trafficking Studies Requiring Metabolic Fidelity to Native Oleic Acid

In BHK 21 and Chang liver cells, 12‑azido oleic acid is incorporated into neutral lipids, phospholipids, and sphingolipids at levels comparable to native oleic acid, and the azide group survives cellular metabolism intact [1]. This metabolic fidelity makes it a superior choice over aryl‑azide oleic acid derivatives—which can undergo metabolic deactivation of the photolabile group in yeast and potentially other eukaryotes [2]—for experiments requiring prolonged incubation followed by UV‑induced crosslinking in living mammalian cells.

Spatially Resolved Membrane Protein Crosslinking at Defined Bilayer Depth Using the sn‑2 Position

The demonstrated regiospecific sn‑2 incorporation of 12‑azido oleic acid into E. coli phospholipids positions the photoreactive nitrene precursor at a predictable mid‑bilayer depth [1]. This topological precision is critical for crosslinking studies aimed at identifying transmembrane domains of integral membrane proteins that contact the acyl chain region. In contrast, ω‑terminal azido analogs such as 18‑azido oleic acid position the photolabile group at the bilayer centre or opposite leaflet interface, yielding a distinct crosslinking radius [2].

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